molecular formula C16H13ClF3NS B119329 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine CAS No. 1675-46-3

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Cat. No. B119329
CAS RN: 1675-46-3
M. Wt: 343.8 g/mol
InChI Key: BZEJZIAESDBOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09187439B2

Procedure details

A solution of 2-(trifluoromethyl)-10H-phenothiazine (2.04 g, 7.6 mmol) and DMF (16 mL) was mixed with CS2CO3 (7.5 g, 22.9 mmol) and 1-bromo-3-chloropropane (1.1 mL, 11.5 mmol) The reaction mixture was heated at 65° C. for 12 h. Once no starting material was observed by analytical LCMS, EtOAC (250 mL) and brine (250 mL) were added. The organic layer was separated, and the aqueous layer was washed with EtOAC (3×100 mL). The combined organic extracts were washed with brine (2×100 mL), dried over MgSO4, and concentrated to afford the title compound.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
[Compound]
Name
CS2CO3
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:16]=[CH:15][C:14]2[S:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][C:5]=2[CH:4]=1.CN(C=O)C.Br[CH2:25][CH2:26][CH2:27][Cl:28]>[Cl-].[Na+].O>[Cl:28][CH2:27][CH2:26][CH2:25][N:6]1[C:5]2[CH:4]=[C:3]([C:2]([F:1])([F:17])[F:18])[CH:16]=[CH:15][C:14]=2[S:13][C:12]2[C:7]1=[CH:8][CH:9]=[CH:10][CH:11]=2 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
FC(C1=CC=2NC3=CC=CC=C3SC2C=C1)(F)F
Name
Quantity
16 mL
Type
reactant
Smiles
CN(C)C=O
Name
CS2CO3
Quantity
7.5 g
Type
reactant
Smiles
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrCCCCl
Step Two
Name
brine
Quantity
250 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
the aqueous layer was washed with EtOAC (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1C2=CC=CC=C2SC=2C=CC(=CC12)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.